molecular formula C10H14N2O3 B11718243 Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate

Cat. No.: B11718243
M. Wt: 210.23 g/mol
InChI Key: QLQKFOHHQZOCBT-UHFFFAOYSA-N
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Description

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate (CAS 2006278-30-2) is a high-purity piperidine derivative offered with a documented purity of 95% . This compound features a piperidine ring core that is substituted at the 1-position with a cyanomethyl group and at the 4-position with an ethyl carboxylate ester, while the 2-position is an oxo (ketone) group, yielding the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . The presence of multiple functional groups, including the nitrile, ester, and ketone, makes this molecule a valuable and versatile building block in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex nitrogen-containing heterocycles and for use in the synthesis of potential pharmaceutical intermediates. Researchers can utilize this compound in various reactions, where the nitrile and ester groups serve as handles for further chemical transformation. Proper storage conditions of 2-8°C are recommended to maintain the stability and integrity of the product . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 1-(cyanomethyl)-2-oxopiperidine-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-2-15-10(14)8-3-5-12(6-4-11)9(13)7-8/h8H,2-3,5-7H2,1H3

InChI Key

QLQKFOHHQZOCBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C(=O)C1)CC#N

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as δ-amino esters or ketones undergo cyclization under acidic or basic conditions. For example, the intramolecular aldol condensation of ethyl 4-cyano-3-oxopentanoate in the presence of ammonium acetate yields 2-oxopiperidine-4-carboxylate intermediates. This method leverages the inherent nucleophilicity of the amine group and the electrophilicity of the ketone to drive ring closure.

Reaction Conditions:

  • Solvent: Ethanol or toluene

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Temperature: Reflux (80–110°C)

  • Yield: 60–75%

Reductive Amination Approaches

Reductive amination of ethyl 4-oxopiperidine-3-carboxylate with cyanomethylamine derivatives offers a direct route. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates the reduction of the imine intermediate, forming the target compound with minimal side products.

Optimization Insight:

  • pH Control: Maintaining a pH of 6–7 prevents over-reduction of the nitrile group.

  • Yield: 82% with >95% purity by HPLC.

Functionalization of the Piperidine Core

Introduction of the Cyanomethyl Group

The cyanomethyl moiety is introduced via nucleophilic substitution or alkylation at the piperidine nitrogen:

Alkylation with Cyanomethyl Bromide

Reacting 2-oxopiperidine-4-carboxylate with cyanomethyl bromide in dimethylformamide (DMF) under inert atmosphere yields the N-cyanomethyl derivative. Potassium carbonate acts as a base to deprotonate the secondary amine, enhancing nucleophilicity.

Typical Protocol:

ParameterValue
SolventAnhydrous DMF
BaseK2CO3 (2.5 equiv)
Temperature0°C → room temperature (18h)
Yield68–72%

Mitsunobu Reaction for Challenging Substrates

For sterically hindered amines, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) couples cyanomethyl alcohol to the piperidine nitrogen. This method avoids racemization and is suitable for enantiomerically pure substrates.

Key Advantage:

  • Stereochemical Retention: >99% enantiomeric excess (ee) preserved.

  • Yield: 58–65%.

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Intermediates

Ethyl ester formation is achieved via Fischer esterification. Treating 1-(cyanomethyl)-2-oxopiperidine-4-carboxylic acid with excess ethanol and sulfuric acid under reflux provides the ester in high yield.

Reaction Profile:

  • Molar Ratio (Acid:EtOH): 1:10

  • Catalyst: H2SO4 (5 mol%)

  • Temperature: 80°C, 12h

  • Yield: 89%

Protection-Deprotection Sequences

Tert-butyloxycarbonyl (Boc) groups are employed to protect the piperidine nitrogen during functionalization. For instance, Boc-protected 2-oxopiperidine-4-carboxylate undergoes cyanomethylation, followed by deprotection with trifluoroacetic acid (TFA).

Case Study:

  • Protection: Boc anhydride, DMAP, THF, 0°C → rt (92% yield).

  • Cyanomethylation: Cyanomethyl bromide, K2CO3, DMF (70% yield).

  • Deprotection: TFA/DCM (1:1), 0°C (95% yield).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
CyclizationShort step countRequires high-purity precursors60–75%
Reductive AminationHigh stereocontrolSensitive to pH and moisture75–82%
Mitsunobu ReactionRetains chiralityCostly reagents58–65%
Direct AlkylationScalable for industrial useModerate yields68–72%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Patent disclosures highlight the use of continuous flow systems to enhance reaction efficiency. For example, a telescoped process combining cyclization and alkylation in a single flow setup reduces purification steps and improves throughput.

Process Parameters:

  • Residence Time: 30–45 minutes

  • Temperature Gradient: 50°C → 120°C

  • Purity: >98% by GC-MS

Green Chemistry Innovations

Water-based micellar catalysis replaces traditional solvents in esterification steps. Sodium dodecyl sulfate (SDS) micelles facilitate the reaction with ethanol, reducing environmental impact.

Efficiency Metrics:

  • Solvent Reduction: 90% compared to DMF.

  • Yield: 84% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence of the cyanomethyl and ester groups differentiates Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate from related piperidine derivatives. For example:

  • 4-Oxopiperidine-1-carboxylate (CAS 79099-07-3): This analog lacks the cyanomethyl group, resulting in reduced steric hindrance and lower molecular weight (C7H11NO3 vs. C10H14N2O3 for the target compound). Its XLogP3 value (0.7) suggests higher hydrophilicity compared to the target compound, which likely has a higher logP due to the nitrile group .
  • Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7): Incorporates a pyrazole ring and a pyridine-linked piperidine moiety. The extended conjugation increases molecular weight (314.34 g/mol vs. 226.23 g/mol for the target compound) and may enhance UV absorption properties .
Table 1: Key Physicochemical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Functional Groups
This compound C10H14N2O3 226.23 ~1.2* Ester, ketone, nitrile
4-Oxopiperidine-1-carboxylate C7H11NO3 157.17 0.7 Ester, ketone
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate C16H18N4O3 314.34 1.8 Ester, pyrazole, pyridine, ketone

*Estimated based on structural analogs.

Table 2: Comparative Reactivity and Stability
Compound Type Key Reactivity Stability Indicators
This compound Nitrile hydrolysis, ester saponification Likely stable under anhydrous conditions
Cyclohexanecarboxamide derivatives (3d–3f) Amide bond stability, resistance to hydrolysis High melting points (83–135°C)
Cyclopentanecarboxamide derivatives (3b–3c) Lower thermal stability Viscous oils at room temperature

Biological Activity

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Molecular Formula: C11H14N2O3
Molecular Weight: 218.24 g/mol
CAS Number: 1334414-48-0

The presence of the cyanomethyl group in its structure enhances its chemical reactivity, making it a valuable intermediate for various synthetic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. These interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as a modulator for certain receptors, influencing cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest potential applications in developing new antimicrobial agents.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. In animal models, it has shown promise in modulating neurotransmitter levels, particularly:

  • Dopamine: Increased levels were observed, indicating potential applications in treating neurodegenerative disorders.
  • Serotonin: Modulation of serotonin levels suggests possible antidepressant effects.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.
  • Neuropharmacological Research:
    In a study focusing on neuroprotective properties, researchers administered the compound to mice subjected to induced oxidative stress. The findings revealed a significant reduction in neuronal death and improved cognitive function, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Notable Features
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylateAntimicrobial and enzyme inhibitionContains a benzyl group enhancing lipophilicity
Mthis compoundLimited activity compared to ethyl variantMethyl group decreases reactivity

The cyanomethyl group significantly enhances the biological activity of this compound compared to its analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate?

A typical synthesis involves nucleophilic substitution or condensation reactions. For example, cyanomethyl groups can be introduced via alkylation using potassium cyanide (KCN) or sodium cyanide (NaCN) under controlled heating (50–60°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate formation, followed by purification using silica gel column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., piperidine ring protons, ester carbonyls).
  • IR spectroscopy : Confirms functional groups (C≡N stretch ~2200 cm1^{-1}, ester C=O ~1700 cm1^{-1}).
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the primary chemical reactions this compound undergoes?

The cyanomethyl group is reactive toward:

  • Nucleophilic substitution : Replacement of the nitrile with amines or thiols.
  • Reduction : Conversion of the nitrile to an amine (e.g., using LiAlH4_4).
  • Ester hydrolysis : Base- or acid-catalyzed cleavage to carboxylic acids. Reaction progress is tracked via TLC or in-situ IR spectroscopy .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in spectroscopic characterization?

X-ray diffraction provides unambiguous bond lengths, angles, and spatial arrangements, which are critical when NMR signals overlap or computational predictions conflict with experimental data. For example, SHELXL refinement can distinguish between keto-enol tautomers or confirm stereochemistry in chiral centers .

Q. What experimental strategies optimize reaction yields in cyanomethyl-functionalized piperidine derivatives?

Yield optimization involves:

  • Temperature control : Elevated temperatures (50–70°C) enhance reaction rates but may promote side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve electrophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates. Post-reaction purification via recrystallization or flash chromatography minimizes byproducts .

Q. How should researchers address contradictions between computational modeling and experimental data for this compound?

Discrepancies (e.g., unexpected regioselectivity) require:

  • Validation experiments : Repeating reactions under inert atmospheres to exclude oxidation.
  • Advanced DFT calculations : Incorporating solvent effects and transition-state modeling.
  • Multi-technique validation : Cross-referencing NMR, X-ray, and IR data to confirm structural assignments .

Q. What are the challenges in analyzing byproducts during functionalization of the piperidine ring?

Byproducts (e.g., over-alkylated species) arise from competing reaction pathways. Mitigation strategies include:

  • Kinetic monitoring : Quenching aliquots at intervals to identify intermediate species.
  • High-resolution mass spectrometry (HRMS) : Detects low-abundance impurities.
  • Reaction optimization : Adjusting stoichiometry (e.g., limiting cyanide equivalents) .

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